2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine
Overview
Description
2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine is a compound that features a benzimidazole ring fused with a benzene ring and an amine group Benzimidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of 2-nitroaniline and 4-methylbenzaldehyde under acidic conditions to form the benzimidazole core, which is then reduced to the desired amine compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. The use of continuous flow reactors is also explored to enhance production rates and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against certain kinases.
1H-benzo[d]imidazole-(halogenated derivatives): Exhibits significant antimicrobial and antifungal activities.
2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino): Used in various biological assays and studies.
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group and amine functionality enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methylaniline |
InChI |
InChI=1S/C14H13N3/c1-9-6-7-10(11(15)8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
NTOYEZDQIYQLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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